molecular formula C18H22N2 B2980706 2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 54306-48-8

2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No. B2980706
CAS RN: 54306-48-8
M. Wt: 266.388
InChI Key: PYQLHHXQFQICHB-UHFFFAOYSA-N
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Description

2,8-Dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine, also known as DMQT, is a novel compound that has been gaining attention in recent years due to its potential applications in scientific research. DMQT is a synthetic compound with a unique chemical structure that has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. This compound has been studied for its potential therapeutic and diagnostic applications, as well as its potential to be used as a tool for studying biochemical and physiological processes.

Scientific Research Applications

Synthetic Chemistry and Catalytic Activity

A variety of synthetic approaches and catalytic activities have been explored for compounds similar to 2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine. For instance, Zeng et al. (2009) demonstrated the synthesis of stable spirocyclic (alkyl)(amino)carbenes, showcasing their efficiency as ligands for transition metal-based catalysts, particularly in gold(I) catalyzed hydroamination processes. This method significantly enlarges the scope of one-pot three-component synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles (Zeng et al., 2009). Similarly, Shahane et al. (2008) described a synthetic approach towards the synthesis of naturally occurring 2-alkyl-tetrahydroquinolines, emphasizing the role of α-amino nitrile in forming C–C bonds through electrochemical processes (Shahane et al., 2008).

Photophysical Studies

Investigations into the photophysical properties of compounds structurally related to 2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine have been reported. For instance, Qin et al. (2005) explored the photophysical properties of borondipyrromethene (BODIPY) analogues, elucidating how substitutions at specific positions influence fluorescence quantum yields and lifetimes in various solvents (Qin et al., 2005).

Crystal Structures and Emitting Properties

The study of crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives by Abe et al. (2012) showcases the influence of substituents and crystal polymorphism on emission colors and thermal single-crystal-to-single-crystal transformations. This research highlights the complex interplay between molecular structure and photophysical behavior in solid-state materials (Abe et al., 2012).

properties

IUPAC Name

2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-12-7-4-5-10-16(12)20-17-11-14(3)19-18-13(2)8-6-9-15(17)18/h4-10,14,17,19-20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQLHHXQFQICHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C2N1)C)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

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